N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine is a complex heterocyclic compound that features a unique combination of nitrogen, oxygen, and iodine atoms within its structure. This compound is part of the broader class of oxadiazole and triazole derivatives, which are known for their diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine typically involves the functionalization of pre-formed oxadiazole and triazole rings. One common approach is the reaction of amidoximes with acid chlorides or other reactive carboxylic acid derivatives in a basic medium . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the phenyl ring .
Scientific Research Applications
N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and triazole derivatives, such as:
- [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives
- 3-amino-4-azido-1,2,5-oxadiazole
- Spiro[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2’-pyrroles
Uniqueness
N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine is unique due to the presence of the iodine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This iodine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C11H6IN7O |
---|---|
Molecular Weight |
379.12 g/mol |
IUPAC Name |
N-(4-iodophenyl)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |
InChI |
InChI=1S/C11H6IN7O/c12-6-1-3-7(4-2-6)14-8-10-16-13-5-19(10)11-9(15-8)17-20-18-11/h1-5H,(H,14,15,17) |
InChI Key |
DVQGSWOCPWHKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N4C2=NN=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.